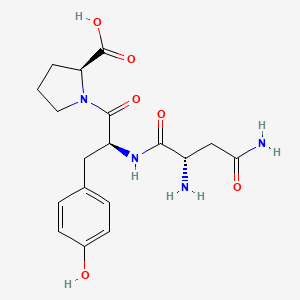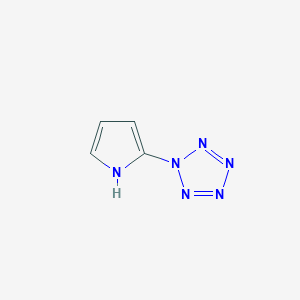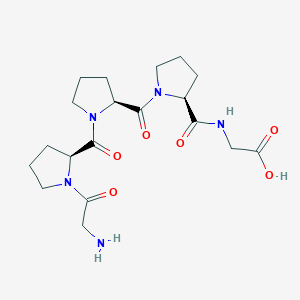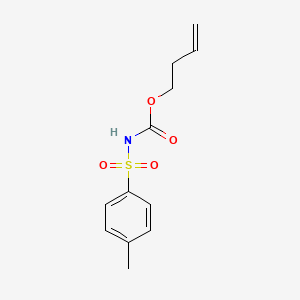![molecular formula C21H16N2 B12528110 4-[2-(4-Anilinophenyl)ethenyl]benzonitrile CAS No. 676357-31-6](/img/structure/B12528110.png)
4-[2-(4-Anilinophenyl)ethenyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-Anilinophenyl)ethenyl]benzonitrile is an organic compound with a complex structure that includes an aniline group, a phenyl group, and a benzonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Anilinophenyl)ethenyl]benzonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the Aniline Derivative: Aniline is reacted with a suitable halogenated benzene derivative under basic conditions to form the aniline-substituted benzene.
Ethenylation: The aniline-substituted benzene is then subjected to a Heck reaction with a suitable vinyl halide to introduce the ethenyl group.
Nitrile Introduction: Finally, the compound is reacted with a cyanating agent, such as copper(I) cyanide, to introduce the nitrile group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(4-Anilinophenyl)ethenyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Reduced derivatives such as amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[2-(4-Anilinophenyl)ethenyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[2-(4-Anilinophenyl)ethenyl]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[2-(4-Cyanophenyl)ethenyl]benzonitrile
- 4-[2-(4-Methoxyphenyl)ethenyl]benzonitrile
- 4-[2-(4-Chlorophenyl)ethenyl]benzonitrile
Uniqueness
4-[2-(4-Anilinophenyl)ethenyl]benzonitrile is unique due to the presence of the aniline group, which imparts distinct chemical properties and potential biological activities. Compared to similar compounds, it may exhibit different reactivity and applications, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
676357-31-6 |
|---|---|
Fórmula molecular |
C21H16N2 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
4-[2-(4-anilinophenyl)ethenyl]benzonitrile |
InChI |
InChI=1S/C21H16N2/c22-16-19-10-8-17(9-11-19)6-7-18-12-14-21(15-13-18)23-20-4-2-1-3-5-20/h1-15,23H |
Clave InChI |
IILNTNKDLMKKLG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C=CC3=CC=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[Bis(phosphonomethyl)amino]methyl}benzoic acid](/img/structure/B12528034.png)

![(2S)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile](/img/structure/B12528042.png)
![4-Hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12528048.png)


![4-[(3,4,5-Trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B12528076.png)






